N-Methylmethanesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of N-Methylmethanesulfonamide and its derivatives involves various chemical reactions that highlight the compound's versatility and utility in synthetic chemistry. For instance, the synthesis of monosubstituted guanidines from primary amines and aminoiminomethanesulfonic acid illustrates a method of converting primary amines to guanidine derivatives, showcasing the reactivity of N-Methylmethanesulfonamide-related compounds (Kim, Lin, & Mosher, 1988).
Molecular Structure Analysis
The molecular structure of N-Methylmethanesulfonamide has been detailed through crystallographic studies, revealing important conformational information. For example, at 150 K, the crystal structure of N-Methylmethanesulfonamide exhibits a gauche conformation between the methyl group and the H atom bonded to the amide N atom, contrasting previously published ab initio calculations (Higgs, Parkin, Parsons, & Tasker, 2002).
Chemical Reactions and Properties
Research into the chemical reactions involving N-Methylmethanesulfonamide highlights its role in various synthetic pathways. For example, the direct N-monomethylation of aromatic primary amines using methanol demonstrates the compound's utility in organic synthesis (Li, Xie, Shan, Sun, & Chen, 2012). Additionally, studies on the conversion of hindered carboxylic acids to N-methoxy-N-methyl (Weinreb) amides provide insights into its reactivity and usefulness in creating complex organic molecules (Woo, Fenster, & Dake, 2004).
Physical Properties Analysis
Investigations into the physical properties of N-Methylmethanesulfonamide, such as its excess volumes when mixed with aliphatic alcohols, offer valuable information regarding its interactions and the resulting thermodynamic properties. These studies contribute to understanding the compound's behavior in various solvents and conditions (Pikkarainen, 1982).
Scientific Research Applications
Mixture Behavior Analysis : A study by Pikkarainen (1982) explored the excess volumes of mixtures containing N-Methylmethanesulfonamide and different alcohols, providing insights into the interactions and geometrical effects in these mixtures (Pikkarainen, 1982).
Crystal Structure Determination : Higgs et al. (2002) analyzed the crystal structure of N-Methylmethanesulfonamide at low temperature, contributing to a better understanding of its molecular conformation (Higgs et al., 2002).
Computational Chemistry Studies : Research by Heyd et al. (1997) involved calculating the rotation and inversion barriers in N-Methylmethanesulfonamide using ab initio methods, thus aiding in understanding its molecular dynamics (Heyd et al., 1997).
Vibrational Spectra Analysis : Noguchi et al. (1980) recorded the infrared and Raman spectra of isotopic N-Methylmethanesulfonamides, contributing to the knowledge of its vibrational properties (Noguchi et al., 1980).
Synthetic Chemistry Application : Woo et al. (2004) described a method for converting hindered carboxylic acids to N-methoxy-N-methyl amides, where N-Methylmethanesulfonamide is a significant byproduct, indicating its role in synthetic chemistry processes (Woo et al., 2004).
Direct N-Monomethylation : Li et al. (2012) presented a method for the direct N-monomethylation of aromatic primary amines using methanol, where N-Methylmethanesulfonamide could be relevant as a methylation agent (Li et al., 2012).
Biomedical Research : Li et al. (2016) studied the production of volatile organic compounds in cultured human cells treated with dimethyl sulfoxide (DMSO), providing insights into the bioconversion between different methylated compounds including N-Methylmethanesulfonamide (Li et al., 2016).
Alzheimer's Disease Research : Gauthier et al. (2016) investigated the efficacy and safety of tau-aggregation inhibitor therapy in Alzheimer's disease patients, where compounds related to N-Methylmethanesulfonamide were assessed (Gauthier et al., 2016).
Organic Synthesis Catalysis : Zeevaart et al. (2005) described the palladium-catalysed arylation of sulfonamide stabilised enolates, including N-Methylmethanesulfonamide derivatives, demonstrating its utility in organic synthesis (Zeevaart et al., 2005).
DNA Repair Responses : Wyatt and Pittman (2006) discussed the role of methylating agents, including N-Methylmethanesulfonamide, in DNA repair responses, highlighting their importance in understanding mutagenesis and toxicology (Wyatt & Pittman, 2006).
Safety And Hazards
Future Directions
N-Methylmethanesulfonamide has various applications in different industries such as pharmaceuticals, agrochemicals, and surfactants . The N-Methylmethanesulfonamide market is expected to grow at a significant rate in the coming years, driven by the expanding pharmaceutical, agrochemical, and surfactant industries .
properties
IUPAC Name |
N-methylmethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO2S/c1-3-6(2,4)5/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNHTTIUNATJKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152112 | |
Record name | Methanesulfonamide, N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80152112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methylmethanesulfonamide | |
CAS RN |
1184-85-6 | |
Record name | N-Methylmethanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1184-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanesulfonamide, N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methylmethanesulfonamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137909 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methanesulfonamide, N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80152112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methanesulfonamide, N-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.027 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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